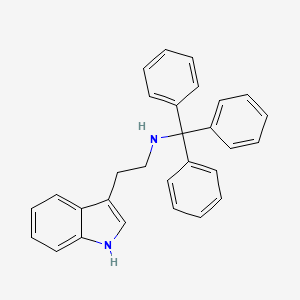

2-(1H-indol-3-yl)-N-tritylethanamine

Overview

Description

2-(1H-indol-3-yl)-N-tritylethanamine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The trityl group (triphenylmethyl) attached to the nitrogen atom of the ethanamine chain provides steric hindrance and stability to the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-tritylethanamine typically involves the following steps:

Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

Attachment of the Ethanamine Chain: The ethanamine chain can be introduced via a nucleophilic substitution reaction, where an appropriate halide (e.g., bromoethane) reacts with the indole derivative.

Introduction of the Trityl Group: The trityl group can be attached to the nitrogen atom of the ethanamine chain through a reaction with trityl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-tritylethanamine can undergo various chemical reactions, including:

Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.

Reduction: The compound can be reduced to form indoline derivatives.

Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.

Major Products Formed

Oxidation: Indole-3-carboxylic acid derivatives.

Reduction: Indoline derivatives.

Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the indole family, characterized by a fused benzene and pyrrole ring structure. Its molecular formula is with a molecular weight of approximately 402.54 g/mol. The compound can be synthesized through various methodologies, including:

- Condensation Reactions : Utilizing indole derivatives as starting materials.

- Functionalization Techniques : Modifying the nitrogen atom to introduce the trityl group.

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are typically employed to confirm the structure of synthesized compounds.

Antidepressant and Sedative Effects

Recent studies have indicated that derivatives of 2-(1H-indol-3-yl)-N-tritylethanamine exhibit significant antidepressant-like and sedative activities. For instance, research conducted on related compounds demonstrated their efficacy in reducing immobility in forced swim tests (FST), a common model for assessing antidepressant effects. Notably, compounds derived from this scaffold showed high affinity for serotonin receptors, particularly 5-HT_1A and 5-HT_2A .

Key Findings:

- Compounds like 2-(5-bromo-1H-indol-3-yl)-N,N-dimethylethanamine displayed potent antidepressant-like action.

- The effects were dose-dependent, with significant reductions in immobility times at specific doses (e.g., 10 mg/kg and 20 mg/kg) while also affecting locomotor activity .

| Compound | Dose (mg/kg) | Immobility (sec) | Locomotor Activity |

|---|---|---|---|

| Vehicle | - | 121 ± 7.3 | 1618 ± 142 |

| Compound A | 20 | 80 ± 7.1 | 3564 ± 503 |

| Compound B | 10 | 91 ± 10 | 1898 ± 132 |

Antimicrobial Properties

Indole derivatives, including those related to this compound, have shown promise as antimicrobial agents. Research indicates that certain derivatives can restore the antibacterial activity of ciprofloxacin against resistant strains of Staphylococcus aureus by inhibiting the NorA efflux pump. This suggests potential applications in combating antibiotic resistance .

Structure-Activity Relationship Studies

Quantitative structure–activity relationship (QSAR) studies have been critical in understanding how modifications to the indole structure influence biological activity. These studies help identify which structural features enhance receptor binding affinity and therapeutic efficacy.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-tritylethanamine involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, influencing cellular processes. The trityl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.

Comparison with Similar Compounds

Similar Compounds

2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Known for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.

Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.

Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.

Uniqueness

2-(1H-indol-3-yl)-N-tritylethanamine is unique due to the presence of the trityl group, which provides enhanced stability and steric hindrance. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.

Biological Activity

2-(1H-indol-3-yl)-N-tritylethanamine is a compound derived from the indole framework, which is known for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antibacterial, anticancer, and anti-inflammatory properties. The indole structure has been associated with various pharmacological effects, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical structure of this compound features an indole moiety attached to a trityl group via an ethylamine linker. This unique configuration is believed to enhance its interaction with biological targets, contributing to its pharmacological profile.

Antibacterial Activity

Research indicates that derivatives of indole compounds exhibit significant antibacterial properties. For example, studies have shown that this compound demonstrates potent activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The minimum inhibitory concentration (MIC) for effective antibacterial action has been reported as low as 0.5 μg/mL for certain derivatives, showcasing their potential as therapeutic agents against resistant strains .

Table 1: Antibacterial Activity of Indole Derivatives

| Compound | Target Bacteria | MIC (μg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus (MRSA) | 0.5 |

| Tris(1H-indol-3-yl)methylium | Escherichia coli | 8 |

| Tris(1H-indol-3-yl)methylium | Klebsiella pneumoniae | 2 |

Anticancer Activity

Indole derivatives have shown promise in anticancer research. Compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines. For instance, studies utilizing the MTT assay revealed that certain indole derivatives exhibit significant anti-proliferative effects against human cancer cell lines such as A549 and HT-1080 .

Table 2: Cytotoxic Effects of Indole Derivatives on Cancer Cell Lines

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | A549 | 15 |

| Methyl 5-(1H-indol-3-ylselanyl) | HT-1080 | 12 |

| Novel N-substituted indoles | SGC-7901 | 10 |

Anti-inflammatory Activity

Indole compounds have also been investigated for their anti-inflammatory properties. For instance, studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α in LPS-stimulated macrophages. This suggests a potential role for these compounds in managing inflammatory conditions .

Table 3: Anti-inflammatory Effects of Indole Derivatives

| Compound | Inflammatory Marker | Effect |

|---|---|---|

| Indole glucosinolates | TNF-α | Inhibition |

| Novel indole derivatives | IL-6 | Decrease |

Case Studies

Several case studies highlight the biological activity of indole derivatives:

- Study on Antibacterial Properties : A study investigated the antibacterial efficacy of various indole derivatives against clinical isolates of MRSA, demonstrating that some compounds exhibited superior activity compared to traditional antibiotics like levofloxacin .

- Anticancer Research : Another research effort focused on synthesizing new indole-based analogs and evaluating their cytotoxicity against multiple cancer cell lines. The findings indicated that specific modifications to the indole structure could enhance anticancer potency .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2-(1H-indol-3-yl)-N-tritylethanamine, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves sequential alkylation and trityl-protection steps. For example:

Indole alkylation : React 1H-indole with ethylenediamine derivatives under basic conditions (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) to form the ethanamine backbone .

Trityl protection : Introduce the trityl group (C(C₆H₅)₃) via nucleophilic substitution, requiring anhydrous conditions and catalysts like triethylamine to minimize side reactions .

- Key Optimization : Temperature (60–80°C) and solvent choice (e.g., dichloromethane for tritylation) critically impact purity (>90% via HPLC) and yield (60–75%) .

Q. How is this compound characterized structurally, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the indole proton environment (δ 7.0–7.5 ppm) and trityl group aromatic signals (δ 6.8–7.3 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion peak [M+H]⁺ at m/z 463.2 (C₃₁H₂₇N₂⁺) .

- Infrared Spectroscopy (IR) : Detects N-H stretches (~3400 cm⁻¹) and aromatic C=C bonds (~1600 cm⁻¹) .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) to establish IC₅₀ values .

- Receptor Binding : Radioligand displacement assays (e.g., serotonin receptors 5-HT₂A) to assess affinity (Ki < 1 µM suggests high potential) .

- Solubility : Use HPLC to measure logP (predicted ~4.2) and optimize formulations with co-solvents (e.g., DMSO:PBS mixtures) .

Advanced Research Questions

Q. How can synthetic routes be optimized to address low yields in trityl group incorporation?

- Methodological Answer :

- Steric Hindrance Mitigation : Use bulky trityl chloride derivatives (e.g., 4-methoxytrityl) to reduce byproducts .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) or phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction kinetics .

- In Situ Monitoring : Employ FTIR or Raman spectroscopy to track trityl group attachment in real time .

Q. How should researchers resolve contradictions in reported biological activity data (e.g., conflicting IC₅₀ values)?

- Methodological Answer :

- Assay Standardization : Validate protocols using positive controls (e.g., doxorubicin for cytotoxicity) and ensure consistent cell passage numbers .

- Metabolic Stability Testing : Use liver microsomes to assess if metabolite interference explains variability (e.g., CYP3A4-mediated degradation) .

- Structural Confirmation : Re-analyze batch purity via LC-MS to rule out impurities (>98% purity required for reliable IC₅₀) .

Q. What strategies enable selective functionalization of the indole ring without disrupting the trityl group?

- Methodological Answer :

- Electrophilic Substitution : Use mild iodination (N-iodosuccinimide in AcOH) at the indole C5 position, leveraging the trityl group’s electron-withdrawing effect .

- Cross-Coupling Reactions : Suzuki-Miyaura coupling with aryl boronic acids under Pd(OAc)₂ catalysis, ensuring pH control (pH 7–8) to preserve the trityl bond .

Q. What mechanistic insights exist for its interaction with neurological targets (e.g., serotonin transporters)?

- Methodological Answer :

- Molecular Docking : Simulations (AutoDock Vina) predict binding to SERT’s transmembrane domain (ΔG ≈ -9.5 kcal/mol) via π-π stacking with indole and hydrophobic trityl interactions .

- Patch-Clamp Electrophysiology : Measure serotonin reuptake inhibition in transfected HEK293 cells to confirm functional activity .

Properties

IUPAC Name |

2-(1H-indol-3-yl)-N-tritylethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H26N2/c1-4-12-24(13-5-1)29(25-14-6-2-7-15-25,26-16-8-3-9-17-26)31-21-20-23-22-30-28-19-11-10-18-27(23)28/h1-19,22,30-31H,20-21H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXECCMWWXQDAGI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=CC=CC=C54 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H26N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.